molecular formula C23H28O6 B11615940 2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11615940
M. Wt: 400.5 g/mol
InChI Key: LFMUVCJTXFHQRO-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of thiophene-3-carboxaldehyde with an active methylene compound, such as 5,5-dimethylcyclohexan-1,3-dione (dimedone) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be investigated for its potential therapeutic properties, such as antioxidant activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,3-Dihydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for a variety of chemical reactions and interactions, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(2,3-dihydroxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C23H28O6/c1-22(2)8-14(25)19(15(26)9-22)18(12-6-5-7-13(24)21(12)29)20-16(27)10-23(3,4)11-17(20)28/h5-7,18-19,24,27,29H,8-11H2,1-4H3

InChI Key

LFMUVCJTXFHQRO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=C(C(=CC=C2)O)O)C3=C(CC(CC3=O)(C)C)O)C

Origin of Product

United States

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